N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21F3N6O3S and its molecular weight is 446.45. The purity is usually 95%.
BenchChem offers high-quality N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Enzyme Inhibitory Activities
Sulfonamides incorporating 1,3,5-triazine structural motifs, including derivatives similar to N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, have shown notable antioxidant properties. These compounds exhibit moderate radical scavenging and metal chelating activity, alongside inhibitory potency against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders, making these sulfonamides potential candidates for therapeutic applications in treating these conditions (Lolak et al., 2020).
Carbonic Anhydrase Inhibition for Anticancer Applications
Further research on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has revealed their effectiveness as inhibitors of carbonic anhydrase (CA) isoforms I, II, IX, and XII. These CA isoforms play crucial roles in physiological processes, with particular emphasis on hCA IX and XII, which are associated with tumor growth and metastasis. The inhibition of these isoforms suggests a potential route for anticancer and antimetastatic agent development, highlighting the significance of these compounds in medical research (Lolak et al., 2019).
Synthesis and Biological Evaluation of Novel Derivatives
In the pursuit of new therapeutic agents, novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones have been synthesized and evaluated for their antioxidant capacities. These compounds have demonstrated significant activity in metal chelating effect assays, indicating their potential as antioxidants with therapeutic applications (Özlem Gürsoy Kol et al., 2016).
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6O3S/c1-25(2)15-22-14(23-16(24-15)26-7-9-29-10-8-26)11-21-30(27,28)13-5-3-12(4-6-13)17(18,19)20/h3-6,21H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSFSJUTZIVEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.